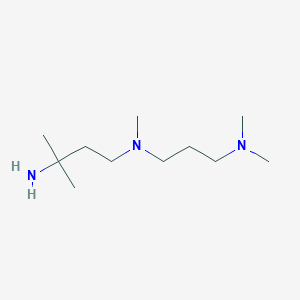
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone is an organic compound that belongs to the class of anthracenones It is characterized by the presence of two hydroxyphenyl groups attached to the 10th position of the anthracenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone typically involves the reaction of anthracenone with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where anthracenone is reacted with 4-hydroxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the anthracenone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to modulation of signaling pathways. Its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: A structurally similar compound with two carbonyl groups at the 9th and 10th positions.
4,4’-Dihydroxybiphenyl: Contains two hydroxyphenyl groups but lacks the anthracenone core.
Uniqueness
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone is unique due to the presence of both hydroxyphenyl groups and the anthracenone core, which imparts distinct chemical and photophysical properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H18O3 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
10,10-bis(4-hydroxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C26H18O3/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16,27-28H |
Clé InChI |
ZDSPTFQHKJLGFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)

